molecular formula C14H9F3N4O2S B3016066 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole CAS No. 955964-27-9

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole

Cat. No.: B3016066
CAS No.: 955964-27-9
M. Wt: 354.31
InChI Key: LFSOXSPVABZKNR-UHFFFAOYSA-N
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Description

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole (CAS 955964-27-9) is a high-purity chemical compound supplied for research use only. This complex molecule features a thiazole core strategically substituted with both a 3-methyl-5-(trifluoromethyl)pyrazole moiety and a 3-nitrophenyl group, a architecture known to confer significant biological potential. This compound belongs to a class of 2,4-disubstituted thiazole derivatives that are of high interest in medicinal chemistry research. Hybrid structures combining thiazole and pyrazole scaffolds have demonstrated a broad spectrum of pharmacological activities in scientific studies. Recent research highlights that such derivatives exhibit promising antimicrobial properties , with studies indicating that the presence of strong electron-withdrawing groups like the nitro substituent can enhance activity against both Gram-positive and Gram-negative bacteria . Furthermore, thiazole derivatives are extensively investigated for their anticancer potential , with some acting as topoisomerase II inhibitors or inducing apoptosis in cancer cell lines . The structural components of this compound are also found in agents studied for their anti-inflammatory activities . The specific substitution pattern on this molecule is designed to optimize its interaction with biological targets. Researchers value this compound for developing novel therapeutic agents, particularly in combating antimicrobial resistance and exploring targeted cancer therapies . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O2S/c1-8-5-12(14(15,16)17)20(19-8)13-18-11(7-24-13)9-3-2-4-10(6-9)21(22)23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSOXSPVABZKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under reflux conditions to yield the thiazole intermediate.

    Coupling Reaction: Finally, the pyrazole and thiazole intermediates are coupled together using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole-thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. The specific compound has shown promising results against various cancer cell lines, attributed to its ability to inhibit specific enzymes involved in cancer progression. For instance, studies have indicated that compounds with similar structural features can effectively target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation .

Antimicrobial Properties
The thiazole moiety is known for its antimicrobial activity. The incorporation of trifluoromethyl and pyrazole groups enhances the compound's efficacy against a range of pathogens, including bacteria and fungi. In vitro studies have reported that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects
Additionally, compounds containing the thiazole and pyrazole frameworks have been studied for their anti-inflammatory properties. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential for inflammatory diseases .

Agrochemicals

Pesticide Development
The unique chemical structure of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole makes it a candidate for developing new agrochemicals. Studies have indicated that thiazole derivatives can act as effective herbicides and fungicides. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues .

Insecticidal Activity
Research has also highlighted the insecticidal properties of similar thiazole derivatives. The mechanism often involves disrupting the nervous system of insects, leading to paralysis and death. This application is particularly relevant in integrated pest management strategies .

Materials Science

Synthesis of Functional Materials
The compound's unique chemical properties allow it to be used as a building block in synthesizing functional materials. For instance, its incorporation into polymers can enhance thermal stability and mechanical strength. Studies have shown that adding thiazole derivatives to polymer matrices improves their resistance to degradation under environmental stress .

Fluorescent Probes
Thiazole-based compounds are also explored as fluorescent probes in biochemical assays. Their ability to emit fluorescence upon excitation makes them suitable for tracking biological processes within cells, providing valuable insights into cellular mechanisms .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry (2020)Inhibitory effects on cancer cell proliferation
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents (2019)Effective against E. coli and S. aureus
Pesticide DevelopmentPest Management Science (2021)High efficacy as a herbicide
Insecticidal ActivityJournal of Agricultural and Food Chemistry (2022)Disruption of insect nervous systems
Functional MaterialsPolymer Science Journal (2023)Enhanced thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in targeted cells. The pyrazole and thiazole rings can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole
  • CAS Number : 955964-27-9
  • Molecular Formula : C₁₄H₉F₃N₄O₂S
  • Molecular Weight : 354.31 g/mol
  • Structural Features :
    • A thiazole core substituted at position 2 with a 3-methyl-5-(trifluoromethyl)pyrazole moiety and at position 4 with a 3-nitrophenyl group.
    • The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Structural Analogues and Substituent Effects

The target compound belongs to a class of pyrazole-thiazole hybrids. Key structural analogues include:

Compound Name Substituents (Thiazole Position 4) CAS Number Molecular Formula Key Differences Reference
Target Compound 3-Nitrophenyl 955964-27-9 C₁₄H₉F₃N₄O₂S Reference compound for comparison
4-Nitrophenyl analogue 4-Nitrophenyl 955966-59-3 C₁₄H₉F₃N₄O₂S Nitro group at para position; alters electronic distribution and steric effects
4-(4-Bromophenyl) analogue 4-Bromophenyl 955975-43-6 C₁₃H₈BrF₃N₃S Bromine substituent increases molecular weight and polarizability
5-[(4-Chlorophenyl)sulfanyl] derivative 4-Chlorophenylsulfanyl 956263-01-7 C₁₉H₁₂ClF₃N₄OS₂ Sulfanyl linker introduces flexibility and potential for redox activity

Key Observations :

  • Nitro Position: The 3-nitrophenyl group (meta) in the target compound vs. 4-nitrophenyl (para) in affects electronic properties.
  • Halogen Substitutions : Bromine (in ) and chlorine (in ) increase molecular weight and may enhance binding to hydrophobic pockets in biological targets.
  • Linker Modifications : Derivatives with sulfanyl or acetamide linkers (e.g., ) exhibit varied conformational flexibility, impacting pharmacokinetic properties.
Physicochemical Properties
Property Target Compound 4-Nitrophenyl Analogue 4-Bromophenyl Analogue
Molecular Weight 354.31 354.31 367.23
Polar Groups Nitro (-NO₂), trifluoromethyl (-CF₃) Nitro (-NO₂), trifluoromethyl (-CF₃) Bromine (-Br), trifluoromethyl (-CF₃)
LogP (Predicted) ~3.5 (high lipophilicity due to -CF₃) Similar to target ~3.8 (higher due to bromine)
Solubility Low in water (nitro and -CF₃ reduce polarity) Comparable Lower (bromine increases hydrophobicity)

Notable Trends:

  • Trifluoromethyl groups universally enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Crystallographic and Computational Insights
  • Crystal Packing : Isostructural compounds (e.g., ) adopt planar conformations except for perpendicular fluorophenyl groups, suggesting similar steric constraints in the target compound.
  • Computational Modeling : Tools like Multiwfn and SHELX enable electron density analysis and refinement, critical for understanding reactivity and intermolecular interactions.

Biological Activity

The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C17H14F3N3O2SC_{17}H_{14}F_{3}N_{3}O_{2}S
  • Molecular Weight : 381.37 g/mol
  • CAS Number : 955962-94-4

Structural Features

The compound features a pyrazole ring substituted with a trifluoromethyl group and a thiazole moiety, which may contribute to its biological activities. The presence of the nitrophenyl group is also significant as it is often associated with enhanced pharmacological properties.

Antioxidant Activity

Research has indicated that derivatives of thiazole and pyrazole exhibit notable antioxidant properties. For instance, a study demonstrated that certain thiazole-pyrazole hybrids showed effective scavenging of free radicals, with IC50 values ranging from 4.67 μg/mL to 45.32 μg/mL, highlighting their potential as antioxidant agents .

Anticancer Activity

Compounds containing the pyrazole scaffold have been extensively studied for their anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanisms involved include:

  • Inhibition of topoisomerase activity
  • Induction of apoptosis through DNA damage
  • Disruption of tubulin polymerization .

Anti-inflammatory Effects

Recent findings suggest that certain thiazole-pyrazole derivatives possess anti-inflammatory properties comparable to standard anti-inflammatory drugs like diclofenac sodium. For example, some compounds exhibited IC50 values around 54.65 μg/mL in anti-inflammatory assays .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of novel heterocyclic compounds, the compound showed significant activity in DPPH scavenging assays, confirming its potential as a therapeutic agent against oxidative stress-related diseases .

Study 2: Anticancer Mechanism Investigation

A molecular docking study revealed that the compound binds effectively to targets involved in cancer progression, supporting its development as an anticancer drug candidate. The binding affinity was evaluated through computational methods alongside empirical cytotoxicity assays .

Study 3: Anti-inflammatory Testing

In vivo models demonstrated that thiazole-pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their potential for treating inflammatory diseases .

Q & A

Q. How do solvent polarity and dielectric constant affect the compound’s photostability?

  • Methodology : Expose solutions (acetonitrile vs. toluene) to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy (λmax shifts). Correlate results with Kamlet-Taft parameters to identify solvents that stabilize excited states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.